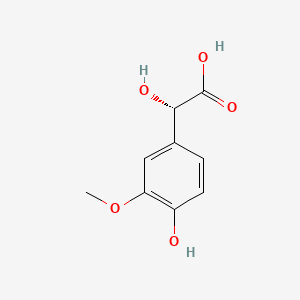
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Vanillylmandelic acid, also known as vanillylmandelate or vma CPD, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillylmandelic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillylmandelic acid has been found in human epidermis and endocrine gland tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, vanillylmandelic acid is primarily located in the cytoplasm. Vanillylmandelic acid participates in a number of enzymatic reactions. In particular, Vanillylmandelic acid can be biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Vanillylmandelic acid and pyrocatechol can be biosynthesized from 3, 4-dihydroxymandelic acid and guaiacol through the action of the enzyme catechol O-methyltransferase. In humans, vanillylmandelic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Vanillylmandelic acid is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Vanillylmandelic acid has a sweet and vanilla taste. Vanillylmandelic acid has been found to be associated with the diseases known as brunner syndrome; vanillylmandelic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
Eigenschaften
CAS-Nummer |
13244-77-4 |
|---|---|
Produktname |
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H](C(=O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Aussehen |
Solid powder |
melting_point |
132-134°C |
Andere CAS-Nummern |
55-10-7 |
Physikalische Beschreibung |
Solid Pale yellow powder; Sweet vanilla aroma |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Sparingly soluble in water Sparingly soluble (in ethanol) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4 Hydroxy 3 Methoxymandelic Acid 4-Hydroxy-3-Methoxymandelic Acid Acid, 4-Hydroxy-3-Methoxymandelic Acid, Methoxyhydroxymandelic Acid, Vanillylmandelic Acid, Vanilmandelic Methoxyhydroxymandelic Acid Vanillylmandelic Acid Vanilmandelic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



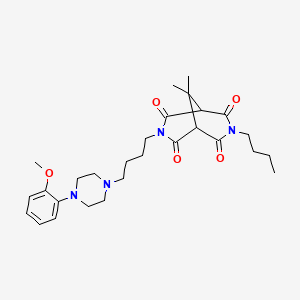
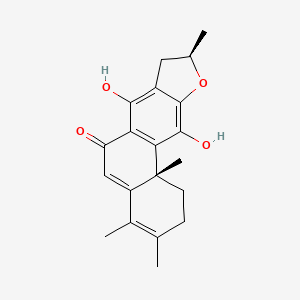
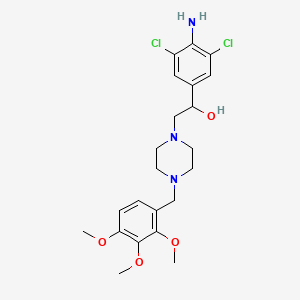

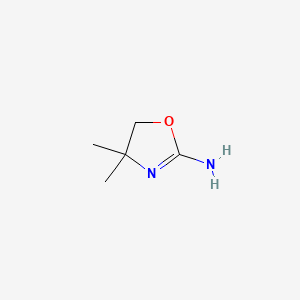
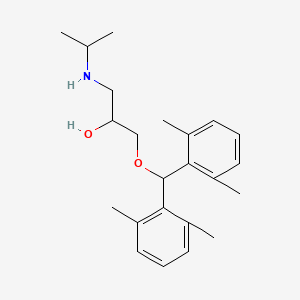

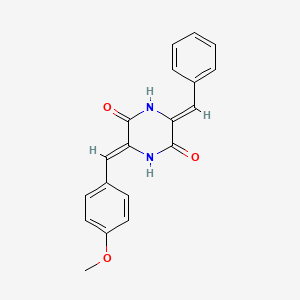
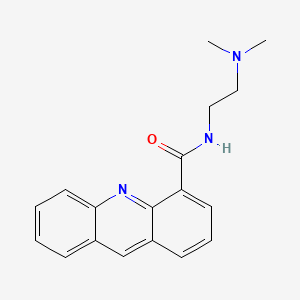
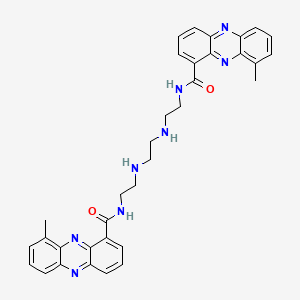
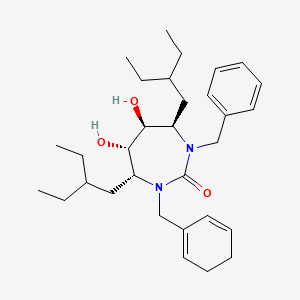
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B1683413.png)
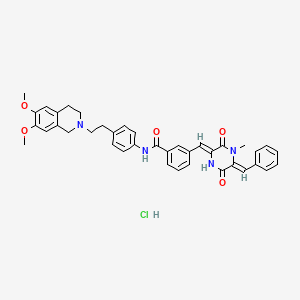
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)